Cas no 192725-39-6 (Lopinavir Metabolite M-1)

Lopinavir Metabolite M-1 structure
Lopinavir Metabolite M-1 structure
Product Name:Lopinavir Metabolite M-1
CAS-Nr.:192725-39-6
MF:C37H46N4O6
MW:642.784349918365
CID:116230
PubChem ID:486506
Update Time:2025-11-07

Lopinavir Metabolite M-1 Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1(2H)-Pyrimidineacetamide,N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-a-(1-methylethyl)-2,4-dioxo-, (aS)-
    • Lopinavir Metabolite M-1
    • 1(2H)-Pyrimidineacetamide,N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-p...
    • 1(2H)-Pyrimidineacetamide,N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]te
    • (2S,3S,5S)-2-(2,6-dimethylphenoxyacetyl)amino-3-hydroxy-5-(2S-(1-tetrahydropyrimid-2,4-dionyl)-3-methyl-butanoyl)amino-1,6-diphenylhexane
    • (aS)-N-[(1S,3S,4S)-4-[[(2,6-Dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-a-(1-methylethyl)-2,4-dio
    • (aS)-N-[(1S,3S,4S)-4-[[(2,6-Dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-a-(1-methylethyl)-2,4-dioxo-1(2H)-Pyrimidineacetami-de
    • (aS)-N-[(1S,3S,4S)-4-[[(2,6-Dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-a-(1-methylethyl)-2,4-dioxo-1(2H)-Pyrimidineacetami- d
    • (αS)-N-[(1S,3S,4S)-4-[[(2,6-DiMethylphenoxy)acetyl]aMino]-3-hydroxy-5-phenyl-1-(phenylMethyl)pentyl]tetrahydro-α-(1-Methylethyl)-2,4-dioxo-1(2H)-pyriMidineacetaMi- de
    • (aS)-N-[(1S,3S,4S)-4-[[(2,6-Dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-α-(1-methylethyl)-2,4-dioxo-1(2H)-Pyrimidineacetami- de
    • (2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,4-dioxo-1,3-diazinan-1-yl)-3-methylbutanamide
    • UNII-FA4KE7HY7K
    • Lopinavir M1 metabolite
    • 192725-39-6
    • (S)-N-[(S)-4-[2-(2,6-Dimethyl-phenoxy)-acetylamino]-3-(S)-hydroxy-5-phenyl-1-((S)-phenylmethyl)-pentyl]-2-(2,4-dioxo-tetrahydro-pyrimidin-1-yl)-3-methyl-butyramide
    • CS-0133380
    • AKOS040757133
    • Lopinavir impurity E [WHO-IP]
    • 4-Oxolopinavir
    • HY-136703
    • 4-Oxo-lopinavir
    • Lopinavir (m1)
    • BDBM50099842
    • N-[(3S,5S)-4-[2-(2,6-Dimethyl-phenoxy)-acetylamino]-3-hydroxy-5-phenyl-1-((S)-phenylmethyl)-pentyl]-2-(2,4-dioxo-tetrahydro-pyrimidin-1-yl)-3-(S)-methyl-butyramide
    • (S)-N-{(1S,3S,4S)-1-Benzyl-4-[2-(2,6-dimethyl-phenoxy)-ethanoylamino]-3-hydroxy-5-phenyl-pentyl}-2-(2,4-dioxo-tetrahydro-pyrimidin-1-yl)-3-methyl-butyramide
    • 1(2H)-PYRIMIDINEACETAMIDE, N-((1S,3S,4S)-4-((2-(2,6-DIMETHYLPHENOXY)ACETYL)AMINO)-3-HYDROXY-5-PHENYL-1-(PHENYLMETHYL)PENTYL)TETRAHYDRO-.ALPHA.-(1-METHYLETHYL)-2,4-DIOXO-, (.ALPHA.S)-
    • FA4KE7HY7K
    • CHEMBL30185
    • DES(2-oxo-tetrahydropyrimidinyl)-2,4-dioxo-tetrahydropyrimidinyllopinavir
    • (2S)-N-[(1S,3S,4S)-1-benzyl-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-pentyl]-2-(2,4-dioxohexahydropyrimidin-1-yl)-3-methyl-butanamide
    • 1(2H)-Pyrimidineacetamide, N-((1S,3S,4S)-4-((2-(2,6-dimethylphenoxy)acetyl)amino)-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl)tetrahydro-alpha-(1-methylethyl)-2,4-dioxo-, (alphaS)-
    • Lopinavir Metabolite M1
    • (As)-N-[(1S,3S,4S)-4-[[(2,6-Dimethylphenoxy)Acetyl]Amino]-3-Hydroxy-5-Phenyl-1-(Phenylmethyl)Pentyl]Tetrahydro-A-(1-methylethyl)-2,4-Dioxo-1(2H)-Pyrimidineacetamide
    • GLXC-15404
    • Inchi: 1S/C37H46N4O6/c1-24(2)34(41-19-18-32(43)40-37(41)46)36(45)38-29(20-27-14-7-5-8-15-27)22-31(42)30(21-28-16-9-6-10-17-28)39-33(44)23-47-35-25(3)12-11-13-26(35)4/h5-17,24,29-31,34,42H,18-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,43,46)/t29-,30-,31-,34-/m0/s1
    • InChI-Schlüssel: PSUMJBRVYHIASB-MEROQGEASA-N
    • Lächelt: O[C@H]([C@H](CC1C=CC=CC=1)NC(COC1C(C)=CC=CC=1C)=O)C[C@H](CC1C=CC=CC=1)NC([C@H](C(C)C)N1C(NC(CC1)=O)=O)=O

Berechnete Eigenschaften

  • Genaue Masse: 642.34200
  • Monoisotopenmasse: 642.342
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 4
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 47
  • Anzahl drehbarer Bindungen: 15
  • Komplexität: 1020
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 2
  • Undefined Atom Stereocenter Count: 2
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 137A^2
  • XLogP3: 5.3

Experimentelle Eigenschaften

  • Farbe/Form: NA
  • Dichte: 1.2±0.1 g/cm3
  • Schmelzpunkt: 106-108°C
  • Siedepunkt: Not available
  • Flammpunkt: 94.4±0.0 °C
  • Brechungsindex: 1.582
  • PSA: 137.07000
  • LogP: 5.63440

Lopinavir Metabolite M-1 Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
L469485-1mg
Lopinavir Metabolite M-1
192725-39-6
1mg
$ 216.00 2023-09-07
TRC
L469485-2mg
Lopinavir Metabolite M-1
192725-39-6
2mg
$391.00 2023-05-18
TRC
L469485-5mg
Lopinavir Metabolite M-1
192725-39-6
5mg
$ 922.00 2023-09-07
TRC
L469485-10mg
Lopinavir Metabolite M-1
192725-39-6
10mg
$1671.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-211746-1mg
Lopinavir Metabolite M-1,
192725-39-6
1mg
¥4137.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-211746-1 mg
Lopinavir Metabolite M-1,
192725-39-6
1mg
¥4,137.00 2023-07-11
A2B Chem LLC
AD31457-1mg
Lopinavir Metabolite M-1
192725-39-6
1mg
$1332.00 2024-04-20
A2B Chem LLC
AD31457-5mg
Lopinavir Metabolite M-1
192725-39-6
5mg
$4050.00 2024-04-20
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